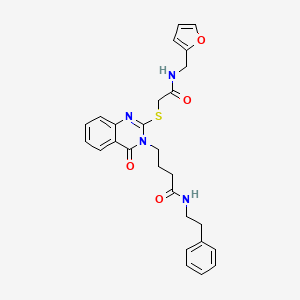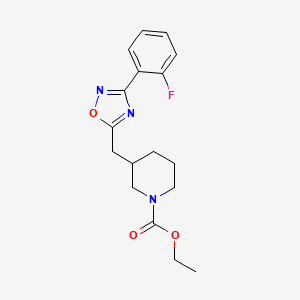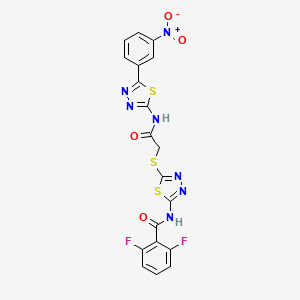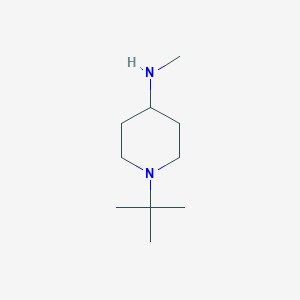
4-(2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide is a complex organic compound that features a quinazolinone core, a furan ring, and a phenethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethylamine reacts with an appropriate electrophile.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under suitable conditions.
Final Coupling: The final step involves coupling the quinazolinone intermediate with N-phenethylbutanamide under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The phenethyl group can be substituted with various electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted phenethyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its quinazolinone core is a common motif in many pharmaceuticals, suggesting it could have similar bioactivities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The quinazolinone core is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((2-Chlorophenyl)thio)-N-(furan-2-ylmethyl)benzo[b]thiophene-2-carboxamide
- Benzofuran derivatives
- Benzo[b]thiophene derivatives
Uniqueness
What sets 4-(2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide apart is its combination of a quinazolinone core with a furan ring and a phenethyl group
Propiedades
IUPAC Name |
4-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(2-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4S/c32-24(28-15-14-20-8-2-1-3-9-20)13-6-16-31-26(34)22-11-4-5-12-23(22)30-27(31)36-19-25(33)29-18-21-10-7-17-35-21/h1-5,7-12,17H,6,13-16,18-19H2,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAYAUFNVZHPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2807851.png)
![1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2807852.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2807855.png)
![3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propan-1-amine](/img/structure/B2807856.png)

![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2807858.png)
![Methyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2807865.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2807869.png)
![2-[(1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B2807870.png)

![2-(benzylsulfanyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2807873.png)
![3-((4-(4-(4-nitrophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2807874.png)
